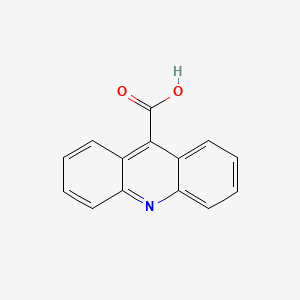






|
REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[C:15]([OH:17])=O)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:20])=O>>[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[C:15]([Cl:20])=[O:17])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1
|


|
Name
|
|
|
Quantity
|
1.73 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated in vacuo and hexane
|
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.721 g | |
| YIELD: PERCENTYIELD | 94% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |